molecular formula C10H14O B8652877 4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde CAS No. 41793-01-5

4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde

Cat. No. B8652877
CAS RN: 41793-01-5
M. Wt: 150.22 g/mol
InChI Key: AGOZFZVIFYEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41793-01-5

Product Name

4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-8-4-5-9(7-11)10(2,3)6-8/h4-5,7H,6H2,1-3H3

InChI Key

AGOZFZVIFYEFGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(C1)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

174 mg (2.07 mmol) of 3-methyl-2-butenal, 1.00 mL of heptane, 1.00 mL of tert-amyl alcohol, 0.20 mL (2.7 mmol) of propionic acid (99+%), 58 mg of anhydrous sodium sulfate (granular), and 17 mg of tert-octylamine were added to a stoppered 25 mL, 1-neck reaction flask containing a TEFLON®-coated spin bar. The reaction mixture was stirred at room temperature for 4 days, then diluted with 10 mL of hexane. 600 mg of anhydrous potassium carbonate was added, and the mixture subsequently was stirred at room temperature for 45 minutes to neutralize propionic acid. The product then was isolated in the manner described in Example 2 to afford 69 mg of dehydrolavandulal (1), dehydrocitral (2), and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) in a ratio of 83:10:7, respectively. Approximately 30% of this product mixture was the N-tert-octyl imine derivative of 3-methyl-2-butenal, which can be removed from the polyenals according to the hydrolysis procedure described in Example 4.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
17 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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